molecular formula C25H27N3O4 B2866320 N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872862-01-6

N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2866320
CAS No.: 872862-01-6
M. Wt: 433.508
InChI Key: SPYBHPCONYBHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic acetamide derivative featuring a 2-ethoxyphenyl group, an indole core, and a piperidine-linked oxoethyl side chain.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-32-22-13-7-5-11-20(22)26-25(31)24(30)19-16-28(21-12-6-4-10-18(19)21)17-23(29)27-14-8-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYBHPCONYBHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. The key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Piperidine Intermediate: This involves the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The indole and piperidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide and related compounds are summarized below:

Table 1: Structural and Functional Comparison of Selected Acetamide-Indole Derivatives

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reported Activity/Notes Reference ID
This compound 2-Ethoxyphenyl, piperidinyl-oxoethyl C₂₅H₂₇N₃O₄ 433.51 Not explicitly stated; structural analog to bioactive compounds
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-Fluorobenzyl, sulfanyl linkage C₂₅H₂₅FN₃O₂S 468.55 Sulfur-containing analog; potential enhanced stability
N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide 2-Methoxy-5-methylphenyl C₂₅H₂₇N₃O₄ 433.51 Methoxy/methyl substitution may alter pharmacokinetics
N-(2-Methylpropyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide Isobutyl group (alkyl chain) C₂₁H₂₇N₃O₃ 369.46 Reduced aromaticity; potential solubility improvement
2-Cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate Cyano, acrylate, phenylamino C₂₁H₁₆N₄O₃ 372.38 Antiproliferative activity via kinase inhibition
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-... Thiazolidinone-thione, chlorophenyl C₂₇H₂₂ClN₃O₃S₂ 548.07 Sulfur-rich heterocycle; possible redox modulation

Key Observations:

Substituent Effects on Bioactivity: Aromatic vs. Alkyl Groups: The ethoxyphenyl (present in the main compound) and methoxyphenyl derivatives prioritize aromatic interactions, while the isobutyl-substituted analog may favor hydrophobic binding in non-polar environments. Heterocyclic Modifications: The thiazolidinone-thione moiety in ’s compound adds a redox-active sulfur atom, which could influence enzymatic interactions.

Synthetic Pathways :

  • Most derivatives are synthesized via indole functionalization. For example, Vilsmeier-Haack formylation (to introduce aldehyde groups) followed by alkylation or amidation steps is common .
  • The main compound likely shares synthetic routes with ’s methoxy analog, differing in the use of 2-ethoxyaniline during the amidation step .

Structure-Activity Relationships (SAR) :

  • Piperidinyl Role : The piperidinyl-oxoethyl group is conserved across multiple compounds, suggesting its critical role in binding (e.g., hydrogen bonding with kinase ATP pockets) .
  • Phenyl Ring Substitutions : Ethoxy and methoxy groups on the phenyl ring modulate lipophilicity and steric bulk, impacting both solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.